molecular formula H8MoO8 B1238139 Tetraperoxidomolybdate(2-)

Tetraperoxidomolybdate(2-)

Cat. No.: B1238139
M. Wt: 232 g/mol
InChI Key: UHHMSMITSKSBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraperoxidomolybdate(2−), with the formula $[Mo(O2)4]^{2-}$, is a peroxidomolybdate anion characterized by a central molybdenum(VI) atom coordinated to four peroxo ($O_2^{2-}$) ligands in a tetrahedral geometry. This compound is notable for its stability under controlled conditions and its role as a precursor in synthesizing organic-inorganic hybrid materials. Its synthesis typically involves the reaction of molybdate salts with hydrogen peroxide under alkaline conditions, yielding crystalline solids that exhibit unique redox and catalytic properties .

The peroxo ligands in $[Mo(O2)4]^{2-}$ are arranged symmetrically around the molybdenum center, contributing to its distinct spectroscopic signatures (e.g., strong absorption bands in the UV-Vis spectrum at ~250–300 nm) and thermal resilience. These features make it a versatile building block in materials science and coordination chemistry.

Properties

Molecular Formula

H8MoO8

Molecular Weight

232 g/mol

IUPAC Name

hydrogen peroxide;molybdenum

InChI

InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H

InChI Key

UHHMSMITSKSBPY-UHFFFAOYSA-N

Canonical SMILES

OO.OO.OO.OO.[Mo]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraperoxidomolybdate(2−) belongs to a broader class of peroxidomolybdates, which include diperoxido ($[Mo(O2)2]^{2-}$) and triperoxido ($[Mo(O2)3]^{n-}$) species. Below is a systematic comparison based on structural, thermal, and reactivity data.

Structural Features

  • Coordination Geometry :

    • Tetraperoxidomolybdate(2−) : Tetrahedral geometry with four peroxo ligands (average Mo–O bond length: ~1.89 Å; O–O peroxo bond length: ~1.48 Å) .
    • Triperoxidomolybdate(1−) : Distorted trigonal prismatic geometry with three peroxo ligands (Mo–O: ~1.85–1.93 Å; O–O: ~1.47 Å).
    • Diperoxidomolybdate(2−) : Octahedral geometry with two peroxo ligands and additional oxo/hydroxo ligands (Mo–O: ~1.87–1.95 Å; O–O: ~1.49 Å).

    Structural symmetry decreases with fewer peroxo ligands, leading to variations in bond angles and ligand flexibility.

Thermal Stability

  • Tetraperoxidomolybdate(2−) : Stable up to ~150°C, with decomposition involving sequential loss of peroxo ligands to form MoO₃ .
  • Triperoxidomolybdate(1−) : Less stable, decomposing at ~100–120°C due to weaker ligand-field stabilization.
  • Diperoxidomolybdate(2−) : Most thermally labile, decomposing below 100°C, often releasing O₂ gas.

Reactivity and Catalytic Activity

  • Oxidation Reactions :

    • Tetraperoxidomolybdate(2−) exhibits moderate catalytic activity in epoxidation and sulfoxidation reactions, outperformed by triperoxidomolybdates, which have higher Lewis acidity due to unsaturated coordination sites .
    • Example: In styrene epoxidation, triperoxidomolybdate achieves ~85% conversion vs. ~60% for tetraperoxidomolybdate under identical conditions.
  • Ligand Exchange :

    • Tetraperoxidomolybdate(2−) resists ligand substitution due to its saturated coordination sphere, whereas diperoxido and triperoxido species readily form hybrids with organic ligands (e.g., pyridine, bipyridine).

Research Implications

The structural and functional distinctions among peroxidomolybdates highlight the critical role of ligand count and geometry in dictating reactivity. Tetraperoxidomolybdate(2−)’s stability makes it ideal for robust hybrid materials, while triperoxidomolybdates are better suited for catalytic applications. Future studies could explore mixed-ligand systems to optimize properties for advanced materials design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraperoxidomolybdate(2-)
Reactant of Route 2
Tetraperoxidomolybdate(2-)

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